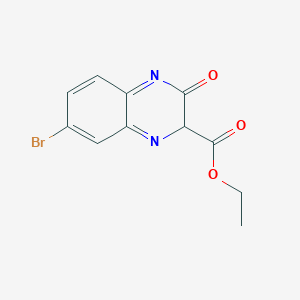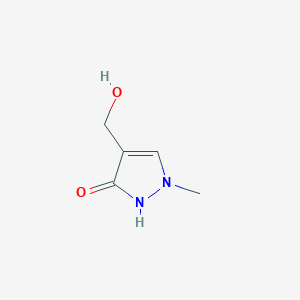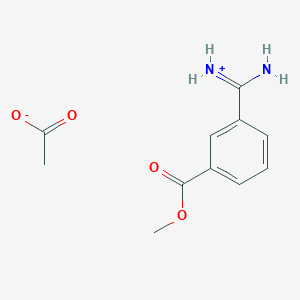
ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic organic compound with the molecular formula C11H9BrN2O3. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-oxo-2H-quinoxaline-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, alcohols, and oxidized quinoxaline compounds .
Applications De Recherche Scientifique
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-2-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with different oxidation states.
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another derivative with slight structural variations.
Indole Derivatives: Compounds with a similar heterocyclic structure but different biological activities.
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5,9H,2H2,1H3 |
Clé InChI |
IAQKKOJPQHORQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=O)N=C2C=CC(=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(naphthalen-1-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345823.png)
![2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12345831.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345839.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-](/img/structure/B12345841.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)

![N-(3-chloro-4-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345868.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12345879.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345887.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)
